Product packaging for Quinolin-3-ylmethanol hydrochloride(Cat. No.:CAS No. 13669-52-8)

Quinolin-3-ylmethanol hydrochloride

Cat. No.: B3377941
CAS No.: 13669-52-8
M. Wt: 195.64 g/mol
InChI Key: CVDBLIOLWUWHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinoline (B57606) Derivatives in Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.org This nitrogen-containing scaffold, with the chemical formula C₉H₇N, is fundamental to a vast array of molecules, both natural and synthetic. nih.govuop.edu.pk Quinoline and its derivatives are not merely chemical curiosities; they are prevalent in nature, forming the core of over 200 identified biologically active alkaloids, with the anti-malarial agent quinine (B1679958) being a prominent example. wikipedia.org

In the realm of organic chemistry, the quinoline nucleus is considered a "privileged scaffold." This term signifies that the quinoline framework is a versatile template for the design and synthesis of novel bioactive compounds. sigmaaldrich.com Its derivatives have garnered significant attention in medicinal chemistry due to their association with a wide spectrum of pharmacological activities. nih.gov The utility of quinolines also extends to material science, where they are used in the manufacture of dyes, as solvents for resins, and as precursors to specialty chemicals. wikipedia.orgsigmaaldrich.com The synthesis of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Friedländer, Combes, and Doebner-von Miller syntheses, which allow for the creation of diverse substituted derivatives. pharmaguideline.comrsc.org

Importance of the 3-Substituted Quinoline Scaffold

The functionalization of the quinoline ring at its various positions is a key strategy for modulating its chemical and physical properties. The C-3 position, located on the pyridine half of the bicyclic system, is of particular interest to synthetic chemists. The introduction of substituents at this position can significantly influence the molecule's electronic properties and spatial configuration.

Chemical Profile: Quinolin-3-ylmethanol (B86302) hydrochloride

This compound is the hydrochloride salt of Quinolin-3-ylmethanol. The addition of hydrochloric acid to the basic nitrogen atom of the quinoline ring forms the salt, which typically enhances solubility in aqueous media compared to the free base. It is primarily available as a reagent for chemical synthesis.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of Quinolin-3-ylmethanol and its hydrochloride salt.

PropertyValue (Quinolin-3-ylmethanol)Value (Quinolin-3-ylmethanol hydrochloride)Source(s)
IUPAC Name quinolin-3-ylmethanolquinolin-3-ylmethanol;hydrochloride nih.govsigmaaldrich.com
CAS Number 13669-51-713669-52-8 nih.govbldpharm.com
Molecular Formula C₁₀H₉NOC₁₀H₁₀ClNO nih.govscbt.com
Molecular Weight 159.19 g/mol 195.64 g/mol scbt.combldpharm.com
Physical Form SolidNot specified, likely solid sigmaaldrich.com
Boiling Point 329.8±17.0 °C at 760 mmHgData Not Available chemsrc.com
Flash Point 153.2±20.9 °CData Not Available chemsrc.com

Note: Properties for the hydrochloride salt are less documented in public literature and are often inferred from the free base.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B3377941 Quinolin-3-ylmethanol hydrochloride CAS No. 13669-52-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-3-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c12-7-8-5-9-3-1-2-4-10(9)11-6-8;/h1-6,12H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDBLIOLWUWHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Quinolin 3 Ylmethanol Hydrochloride

Direct Synthesis Approaches to Quinolin-3-ylmethanol (B86302)

Direct approaches to quinolin-3-ylmethanol typically start from a quinoline (B57606) derivative that already possesses the carbon framework and involves the modification of a functional group at the 3-position.

A common and direct method for the synthesis of quinolin-3-ylmethanol is the reduction of quinoline-3-carbaldehyde. nih.govrsc.orgresearchgate.net This transformation can be accomplished using several types of reducing agents and conditions.

Metal hydrides are widely used reagents for the reduction of aldehydes and ketones to alcohols. uop.edu.pk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for this conversion. rsc.orguop.edu.pk The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent then yields the desired alcohol. For instance, the reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium borohydride in methanol (B129727) has been reported to produce the corresponding alcohol. nih.gov Similarly, other substituted quinoline-3-carbaldehydes can be reduced to their corresponding methanols using sodium borohydride. nih.gov Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although its high reactivity necessitates the use of anhydrous solvents like ether. rsc.orguop.edu.pklibretexts.org

Table 1: Examples of Metal Hydride Reduction of Quinoline-3-carbaldehydes

Starting MaterialReducing AgentSolventProductReference
2-Chloroquinoline-3-carbaldehydeSodium BorohydrideMethanol(2-Chloroquinolin-3-yl)methanol (B155800) nih.gov
4,6,8-Triarylquinoline-3-carbaldehydesSodium BorohydrideEthanol4,6,8-Triarylquinolin-3-ylmethanols nih.gov

Catalytic hydrogenation is another established method for the reduction of aldehydes. This process typically involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum, palladium, and nickel. libretexts.org The reaction is often carried out under pressure to facilitate the hydrogenation. While specific examples for the catalytic hydrogenation of quinoline-3-carbaldehyde to quinolin-3-ylmethanol are not extensively detailed in the provided search results, this method is a standard procedure for aldehyde reduction. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the quinoline ring itself. rsc.orgresearchgate.net For instance, some ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines. rsc.org

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. researchgate.net Montmorillonite K-10, a type of clay, has emerged as a versatile and reusable heterogeneous catalyst for various organic transformations. jocpr.comorientjchem.org These clays (B1170129) can act as solid acids and have been used to catalyze a range of reactions, often under milder conditions and with improved yields. jocpr.comrsc.org While the direct use of Montmorillonite K-10 for the reduction of quinoline-3-carbaldehyde is not explicitly detailed in the provided results, its application in other quinoline syntheses and related reactions suggests its potential as a green catalyst in this context. researchgate.netbeilstein-journals.org The use of such solid catalysts simplifies product purification and reduces waste, aligning with the principles of green chemistry. jocpr.com

The Cannizzaro reaction provides an alternative pathway to alcohols from non-enolizable aldehydes. wikipedia.org This reaction involves the base-induced disproportionation of two molecules of an aldehyde, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgnih.gov Quinoline-3-carbaldehyde, lacking α-hydrogens, is a potential candidate for this reaction. The reaction is typically carried out in the presence of a strong base like sodium or potassium hydroxide. wikipedia.org While the standard Cannizzaro reaction produces a 1:1 mixture of the alcohol and carboxylic acid, variations like the crossed-Cannizzaro reaction can be employed to favor the formation of the alcohol. nih.gov The use of clay catalysts, such as Montmorillonite K-10 and KSF, has also been explored to promote Cannizzaro-type reactions under microwave irradiation and solvent-free conditions, offering a greener alternative. orientjchem.org

Reduction Reactions of Quinoline-3-carbaldehydes

Indirect Synthesis via Quinoline Precursors

Indirect methods for the synthesis of quinolin-3-ylmethanol involve the formation of the quinoline ring system from acyclic precursors in a way that the hydroxymethyl group is already present or is introduced in a subsequent step. Numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. rsc.orgorientjchem.org For example, a synthetic pathway could involve the construction of a substituted quinoline that can then be chemically modified to yield quinolin-3-ylmethanol. This might include the reduction of a quinoline-3-carboxylic acid or its ester derivative. libretexts.org The specific precursors and reaction sequences would be designed to strategically place the desired functional groups on the quinoline ring. researchgate.netresearchgate.netrsc.org

Strategies from Halogenated Quinoline-3-carbaldehydes (e.g., 2-Chloroquinoline-3-carbaldehyde)

A common and effective strategy for preparing quinolin-3-ylmethanol involves a two-stage process starting from substituted acetanilides. This pathway first builds a halogenated quinoline-3-carbaldehyde intermediate, which is then converted to the final product.

The initial step is the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide (B955). This is typically accomplished through the Vilsmeier-Haack reaction. academicjournals.org In this reaction, acetanilide is treated with a Vilsmeier reagent, which is formed in situ from a combination of a phosphorus halide, such as phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF). academicjournals.orgnih.gov The reaction involves formylation, chlorination, and cyclization in a one-pot procedure to yield the 2-chloroquinoline-3-carbaldehyde intermediate. nih.govrsc.org

The subsequent conversion of 2-chloroquinoline-3-carbaldehyde to quinolin-3-ylmethanol involves two key transformations: the reduction of the aldehyde group to a primary alcohol and the dehalogenation of the C2-position.

Reduction of the Aldehyde: The formyl group (-CHO) at the 3-position is selectively reduced to a hydroxymethyl group (-CH₂OH). A standard laboratory method for this transformation is the use of a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. rsc.org This reagent is highly effective for the reduction of aldehydes and ketones without affecting other reducible groups like the chloro-substituent on the aromatic ring.

Dehalogenation: The chloro group at the 2-position is typically removed via catalytic hydrogenation. This process, known as hydrogenolysis, involves reacting the chloro-substituted quinoline with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the generated HCl. This step cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond, yielding the desired quinoline ring system.

These two steps can often be combined in a single catalytic hydrogenation procedure where both the aldehyde reduction and dehalogenation occur concurrently, although a stepwise approach can offer greater control over the reaction.

Table 1: Reaction Steps from 2-Chloroquinoline-3-carbaldehyde
StepStarting MaterialKey ReagentsProductTransformation
1AcetanilidePOCl₃, DMF2-Chloroquinoline-3-carbaldehydeVilsmeier-Haack Reaction
2a2-Chloroquinoline-3-carbaldehydeSodium Borohydride (NaBH₄)(2-Chloroquinolin-3-yl)methanolAldehyde Reduction
2b(2-Chloroquinolin-3-yl)methanolH₂, Pd/CQuinolin-3-ylmethanolDehalogenation

Multi-step Syntheses involving Quinoline Ring Formation

An alternative to modifying an existing quinoline is to build the quinoline ring with the required C3-substituent precursor already in place. The Friedländer synthesis is a classic and versatile method for constructing quinoline derivatives. wikipedia.orgnih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orglookchem.com

To synthesize quinolin-3-ylmethanol via this route, a suitable choice of reactants is essential. A representative pathway would involve the reaction of 2-aminobenzaldehyde (B1207257) with a three-carbon carbonyl compound that can provide the C3-methanol precursor. wikipedia.orgresearchgate.net

A plausible reaction scheme is the condensation of 2-aminobenzaldehyde with acrolein or a synthetic equivalent. Acrolein (CH₂=CHCHO) possesses the necessary carbon framework. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org The resulting intermediate, quinoline-3-carbaldehyde, can then be readily reduced to quinolin-3-ylmethanol using a reducing agent like sodium borohydride, as described previously.

Table 2: Friedländer Synthesis Approach
StepReactant 1Reactant 2Catalyst (Example)Intermediate/Product
12-AminobenzaldehydeAcrolein (or equivalent)Acid or Base (e.g., NaOH)Quinoline-3-carbaldehyde
2Quinoline-3-carbaldehydeSodium Borohydride (NaBH₄)-Quinolin-3-ylmethanol

Various catalysts, including inorganic acids (HCl, H₂SO₄), organic acids (p-toluenesulfonic acid), and Lewis acids (neodymium(III) nitrate), can be employed to promote the Friedländer condensation, with modern methods often favoring milder conditions to improve yields and substrate scope. lookchem.comorganic-chemistry.org

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, quinolin-3-ylmethanol, into its hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability and crystallinity, which is often desirable for handling and formulation.

The process typically involves dissolving the purified quinolin-3-ylmethanol in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent like ether or methanol, is then added to the solution of the base. google.com

Upon addition of the acid, the nitrogen atom of the quinoline ring is protonated, leading to the formation of the hydrochloride salt. The salt is generally much less soluble in the organic solvent than the free base and will precipitate out of the solution. The solid quinolin-3-ylmethanol hydrochloride can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Iii. Reactivity and Chemical Transformations of Quinolin 3 Ylmethanol Hydrochloride

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in quinolin-3-ylmethanol (B86302) hydrochloride is the principal site for a multitude of chemical reactions. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel quinoline (B57606) derivatives.

Esterification Reactions

The hydroxyl group of quinolin-3-ylmethanol can be readily converted to an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. For instance, the reaction of quinolin-3-ylmethanol with a carboxylic acid under acidic conditions, such as with sulfuric acid, can yield the corresponding quinolin-3-ylmethyl ester. This reaction follows the general mechanism of Fischer esterification.

Alternatively, more reactive acylating agents can be employed. The use of an acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), provides a common route to ester formation. Another effective method is the Steglich esterification, which utilizes a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid. The Mitsunobu reaction also offers a powerful method for esterification, particularly for its mild conditions and stereochemical control, proceeding via an alkoxyphosphonium intermediate. organic-chemistry.orgwikipedia.org

A general scheme for the esterification of quinolin-3-ylmethanol is presented below:

Scheme 1: General Esterification of Quinolin-3-ylmethanol

Generated code
Reagent/Catalyst SystemProductNotes
Carboxylic Acid, H₂SO₄Quinolin-3-ylmethyl esterFischer Esterification
Acid Chloride, PyridineQuinolin-3-ylmethyl esterSchotten-Baumann type reaction
Carboxylic Acid, DCC, DMAPQuinolin-3-ylmethyl esterSteglich Esterification
Carboxylic Acid, PPh₃, DEADQuinolin-3-ylmethyl esterMitsunobu Reaction

Etherification Reactions

The hydroxyl group of quinolin-3-ylmethanol can also be converted into an ether through various etherification methods. The Williamson ether synthesis is a classic and widely used method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide of quinolin-3-ylmethanol.

Scheme 2: Williamson Ether Synthesis of Quinolin-3-ylmethyl Ethers

Generated code
Reactant 1Reactant 2BaseProduct
Quinolin-3-ylmethanolAlkyl Halide (R-X)Sodium Hydride (NaH)Quinolin-3-ylmethyl ether

It is important to note that the Williamson ether synthesis is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Oxidation Reactions to Carbonyls

The primary alcohol of quinolin-3-ylmethanol can be oxidized to the corresponding aldehyde, quinoline-3-carbaldehyde. Several oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). libretexts.orgorganic-chemistry.org These reagents are known for their ability to perform the oxidation under mild conditions, minimizing over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is another effective reagent for the oxidation of benzylic and allylic alcohols, and thus is suitable for the oxidation of quinolin-3-ylmethanol. researchgate.netrsc.org

Scheme 3: Oxidation of Quinolin-3-ylmethanol to Quinoline-3-carbaldehyde Quinolin-3-ylmethanol --(Oxidizing Agent)--> Quinoline-3-carbaldehyde

Generated code

Quinolin-3-ylmethanol --(Brominating Agent)--> 3-(Bromomethyl)quinoline

Generated code

Quinolin-3-ylmethanol + N-Heterocycle --(PPh₃, DEAD/DIAD)--> N-Quinolin-3-ylmethyl-Heterocycle

Generated code

Nucleophilic Substitution at the Methylene (B1212753) Carbon

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, allowing for a range of chemical transformations.

While the hydrochloride salt form of quinolin-3-ylmethanol protects the nitrogen from direct alkylation or acylation, deprotonation to the free base, (quinolin-3-yl)methanol, would render the nitrogen available for such reactions. Generally, the N-acylation of quinoline derivatives can be achieved using various acylating agents. For instance, palladium-catalyzed reactions involving N-(quinolin-8-yl)benzamide derivatives utilize the nitrogen atom's coordination to the metal center, which is a key step in the catalytic cycle for C-H functionalization. mdpi.com

The nitrogen atom of the quinoline ring can be readily quaternized by reaction with alkyl halides to form quinolinium salts. researchgate.netnih.gov This reaction proceeds by the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide. The resulting quinolinium salts are a class of cationic surfactants with various applications. nih.gov The synthesis typically involves refluxing the quinoline derivative with an appropriate alkyl halide in a solvent like acetonitrile (B52724) or ethanol. researchgate.net

ReactantReagentSolventProductReference
QuinolineAlkyl Halide (e.g., 1-decyl bromide)Acetonitrile or EthanolN-Alkylquinolinium Halide researchgate.net

Reactions Involving the Quinoline Ring System

The quinoline ring system, being a fusion of a benzene (B151609) and a pyridine ring, exhibits a complex reactivity pattern towards both electrophilic and nucleophilic reagents.

In quinoline, electrophilic aromatic substitution (EAS) generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. youtube.comyoutube.com The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. The positions most susceptible to electrophilic attack are C-5 and C-8. youtube.comyoutube.com However, the specific reaction conditions and the nature of the electrophile can alter this regioselectivity. For example, nitration with acetyl nitrate (B79036) can lead to substitution at the C-3 position of quinoline itself. youtube.com The presence of the hydroxymethyl group at C-3 in quinolin-3-ylmethanol would further influence the regioselectivity of EAS reactions due to its electronic and steric effects.

Conversely, the pyridine ring of the quinoline system is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.comyoutube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For SNAr to occur, a good leaving group, such as a halide, must be present at the position of attack. While quinolin-3-ylmethanol itself does not have a leaving group on the ring, derivatives such as 2-chloro- or 4-chloro-quinolin-3-ylmethanol would be expected to undergo nucleophilic substitution. Such reactions are fundamental in the synthesis of various substituted quinolines. mdpi.commdpi.com

Modifications at the C-2 and C-4 positions of the quinoline ring are common and synthetically valuable. For instance, the synthesis of (2-chloroquinolin-3-yl)methanol (B155800) has been reported, starting from acetanilide (B955). allresearchjournal.comscielo.br The process involves a Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline, which is then reduced to the corresponding alcohol. allresearchjournal.comnih.gov The chlorine atom at the C-2 position can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, 2-chloro-3-formylquinolines can react with amines and other nucleophiles. nih.gov The C-4 position is also a target for modification, often showing high reactivity in nucleophilic substitution reactions of 2,4-dihaloquinolines. mdpi.comnih.gov

Starting MaterialKey TransformationProductReference
AcetanilideVilsmeier-Haack reaction (POCl3/DMF)2-Chloro-3-formylquinoline allresearchjournal.comscielo.br
2-Chloro-3-formylquinolineReduction (e.g., NaBH4)(2-Chloroquinolin-3-yl)methanol researchgate.net
2,4-DichloroquinazolineRegioselective SNAr with amines2-Chloro-4-aminoquinazoline mdpi.com

Iv. Applications of Quinolin 3 Ylmethanol Hydrochloride in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The strategic placement of the hydroxymethyl group on the quinoline (B57606) core allows Quinolin-3-ylmethanol (B86302) to serve as a versatile C1-synthon. The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, Quinolin-3-carbaldehyde, a key intermediate that opens up a vast landscape of synthetic possibilities. This aldehyde is a crucial precursor for the construction of more intricate molecular architectures. orientjchem.org

Furthermore, the nitrogen atom in the quinoline ring can be quaternized, and the ring itself can undergo various substitution reactions, adding to the compound's versatility. These modifications, coupled with reactions at the hydroxymethyl group, enable the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical research.

Precursor in Heterocyclic Compound Synthesis

Quinolin-3-ylmethanol hydrochloride is a valuable precursor for the synthesis of a variety of heterocyclic compounds, primarily through its conversion to Quinolin-3-carbaldehyde. The aldehyde functionality serves as a handle for the construction of new rings fused to the quinoline core or for the introduction of various substituents.

Synthesis of Fused Quinoline Systems (e.g., Furoquinolines, Thiopyranoquinolines)

The synthesis of fused quinoline systems, such as furoquinolines and thiopyranoquinolines, often utilizes quinoline-3-carbaldehyde derivatives. These fused heterocycles are of significant interest due to their presence in natural products and their potential biological activities.

For the synthesis of furo[3,2-c]quinolines , a plausible route involves the conversion of Quinolin-3-ylmethanol to a 2-alkynylquinoline-3-carbaldehyde. This intermediate can then undergo a radical-promoted 5-endo-dig cyclization to yield the furoquinoline core. researchgate.net Although this specific transformation starting from Quinolin-3-ylmethanol is not explicitly detailed, the strategy highlights the potential of its carbaldehyde derivative in accessing such fused systems.

The construction of thiopyrano[2,3-b]quinolines can be achieved from 2-mercaptoquinoline-3-carbaldehyde (B6611392). This intermediate, which can be conceptually derived from Quinolin-3-ylmethanol via oxidation and subsequent functional group manipulation, can react with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a suitable catalyst to yield the target thiopyranoquinoline derivatives. rsc.orgrsc.org For example, the reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol has been shown to produce 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile. rsc.org

A general representation of the synthesis of thiopyrano[2,3-b]quinoline is depicted below:

Starting MaterialReagentProduct
2-mercaptoquinoline-3-carbaldehydeMalononitrile2-Amino-3-cyano-4H-thiopyrano[2,3-b]quinoline
2-mercaptoquinoline-3-carbaldehydeCitral2,4,4-Trimethyl-4H-thiopyrano[2,3-b]quinoline

This table presents plausible synthetic transformations based on reported reactions of quinoline-3-carbaldehyde derivatives.

Construction of Substituted Quinoline Scaffolds

This compound is an excellent starting point for the construction of various substituted quinoline scaffolds. The hydroxyl group can be transformed into a variety of other functional groups, or the molecule can be used in reactions that build upon the existing quinoline core.

One common strategy involves the oxidation of the alcohol to the aldehyde, which can then participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Quinolin-3-carbaldehyde can react with active methylene compounds in Knoevenagel condensations or with organometallic reagents to introduce diverse substituents at the 3-position. capes.gov.bryoutube.com

Furthermore, the quinoline ring itself can be functionalized. For example, 2-chloroquinoline-3-carbaldehydes, accessible through Vilsmeier-Haack type reactions on the corresponding acetanilides, are highly versatile intermediates. nih.gov The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The aldehyde group can then be used for further elaborations, leading to a vast library of polysubstituted quinolines. rsc.orgrsc.org

Role in the Synthesis of Quinolone-Based Compounds

Quinolone-based compounds are a significant class of heterocycles with a broad spectrum of biological activities. While direct conversion of Quinolin-3-ylmethanol to a quinolone is not a standard transformation, it can serve as a precursor to intermediates that lead to quinolone structures.

A plausible synthetic route could involve the oxidation of Quinolin-3-ylmethanol to Quinoline-3-carboxylic acid, which can then be converted to a quinolinone derivative. For example, the synthesis of certain quinolone-3-carboxamides has been achieved from 4-hydroxy-2-quinolinone precursors. researchgate.netresearchgate.net While not a direct application of Quinolin-3-ylmethanol, this illustrates a potential multi-step pathway. The synthesis of 4-oxo-1,4-dihydro-quinoline-3-carboxylic acids, a core structure of many quinolone antibiotics, often starts from anilines and diethyl ethoxymethylenemalonate (Gould-Jacobs reaction). auctoresonline.org Adapting this to start from a 3-substituted quinoline would require a more complex, non-linear synthetic approach.

Derivatization Strategies for Functionalization

The functionalization of this compound can be achieved through derivatization of either the hydroxymethyl group or the quinoline ring itself.

The primary alcohol of Quinolin-3-ylmethanol is a key site for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into various other functionalities, as summarized in the table below:

Reaction TypeReagent(s)Product Functional Group
OxidationPCC, DMP, MnO₂Aldehyde (-CHO)
OxidationJones reagent, KMnO₄Carboxylic acid (-COOH)
EsterificationAcyl chloride, Carboxylic anhydrideEster (-OCOR)
EtherificationAlkyl halide, BaseEther (-OR)
HalogenationSOCl₂, PBr₃Halide (-X)
Azide SubstitutionDPPA, DBUAzide (-N₃)

This table illustrates common derivatization reactions applicable to the hydroxyl group of Quinolin-3-ylmethanol.

Furthermore, the quinoline ring offers additional sites for functionalization. Electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) portion of the quinoline ring, although the regioselectivity can be influenced by the existing substituent and reaction conditions. The nitrogen atom can be N-oxidized, which can activate the 2- and 4-positions for nucleophilic attack. orientjchem.org These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of functionalized quinoline derivatives for various research applications.

V. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the connectivity of atoms and their spatial relationships. For quinoline (B57606) derivatives, NMR is crucial for assigning protons and carbons within the heterocyclic and benzenoid rings. uncw.edutsijournals.comuncw.edu Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often employed to complement experimental data and aid in the precise assignment of chemical shifts. tsijournals.comworktribe.combrighton.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In Quinolin-3-ylmethanol (B86302) hydrochloride, the protons on the quinoline ring system and the methanol (B129727) substituent exhibit characteristic chemical shifts and coupling patterns.

The aromatic region of the ¹H NMR spectrum typically shows a series of signals corresponding to the protons on the quinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the substituent at the 3-position. uncw.eduuncw.edu The protons on the heterocyclic ring (positions 2 and 4) are generally found at lower field compared to those on the carbocyclic ring (positions 5, 6, 7, and 8) due to the deshielding effect of the adjacent nitrogen atom. uncw.edu The methylene (B1212753) protons of the methanol group (-CH₂OH) typically appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, and its chemical shift is influenced by the electronic environment of the quinoline ring. The hydroxyl proton itself often appears as a broad singlet, and its position can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for Quinolin-3-ylmethanol and Related Derivatives.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.87 d 5.1
H-4 8.07 d 5.1
H-5 8.10 d 9.3
H-6 7.63 dd 9.3, 2.7
H-7 7.56 d 2.7
H-8 7.95-8.45 m
-CH₂- 4.8 (approx.) s
-OH Variable br s

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration. Data compiled from representative quinoline derivatives. rsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In Quinolin-3-ylmethanol hydrochloride, each carbon atom in the quinoline ring system and the methanol substituent gives a distinct signal in the ¹³C NMR spectrum. tsijournals.comnih.gov

The chemical shifts of the carbon atoms in the quinoline ring are influenced by their position relative to the nitrogen atom and the substituent. researchgate.net The carbons of the heterocyclic ring (C-2, C-3, and C-4) and the bridgehead carbons (C-8a and C-4a) show characteristic shifts. nih.gov The signal for the hydroxymethyl carbon (-CH₂OH) is typically found in the aliphatic region of the spectrum. The interpretation of ¹³C NMR spectra is often aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which helps in distinguishing between CH, CH₂, and CH₃ groups. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Quinolin-3-ylmethanol and Related Derivatives.

Carbon Chemical Shift (δ, ppm)
C-2 147.4 - 151.6
C-3 129.9 - 135.0
C-4 140.9 - 145.6
C-4a 127.6 - 128.6
C-5 128.2 - 130.8
C-6 124.4 - 129.9
C-7 120.4 - 128.2
C-8 120.9 - 129.0
C-8a 143.7 - 148.1
-CH₂OH 60.0 - 65.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from representative quinoline derivatives. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the proton and carbon signals and for elucidating the connectivity of the molecule. ijpsdronline.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, aiding in their sequential assignment. ijpsdronline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It is invaluable for assigning the carbon signals based on the known proton assignments. ijpsdronline.com

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netnih.gov The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or scattering of monochromatic light.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C=N stretching and bending vibrations. mdpi.comresearchgate.net The broad O-H stretching band of the hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. nih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene group are found just below 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.netastrochem.org The C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ range. The presence of the hydrochloride salt may influence the position and shape of some of these bands, particularly those associated with the nitrogen atom in the quinoline ring.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov The vibrational modes of the quinoline ring system are often strong in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Bands for Quinolin-3-ylmethanol.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H Stretching 3200-3600 (broad)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C=C / C=N (Quinoline ring) Stretching 1400-1650
C-O (Alcohol) Stretching 1000-1100

Note: These are general ranges and the exact positions can vary. mdpi.comresearchgate.netnih.gov

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. nih.gov For quinoline derivatives, mass spectrometry can reveal characteristic fragmentation pathways. rsc.orgresearchgate.netchempap.orgcdnsciencepub.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. rsc.org In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, where M is the neutral molecule. The mass of this ion allows for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. rsc.org

The fragmentation of the protonated molecule in the mass spectrometer can provide further structural information. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules such as HCN from the quinoline ring. chempap.org The fragmentation of the methanol substituent can also be observed.

Table 4: Expected Mass Spectrometric Data for Quinolin-3-ylmethanol.

Ion Description Expected m/z
[C₁₀H₉NO + H]⁺ Protonated molecule 160.08
[C₁₀H₉NO + Na]⁺ Sodium adduct 182.06

Note: The m/z values are for the most abundant isotopes and are calculated based on the molecular formula. The observed m/z values in a high-resolution mass spectrum would be more precise. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For quinolin-3-ylmethanol, the unprotonated parent molecule, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The molecular formula is C₁₀H₉NO. nih.gov The expected monoisotopic mass for the free base, [M], is 159.0684 Da. nih.gov When analyzed by HRMS, the protonated molecule, [M+H]⁺, would be observed. For this compound, the expected accurate mass of the cationic species (quinolin-3-ylmethanol protonated at the quinoline nitrogen) would be approximately 160.0757 Da.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Quinolin-3-ylmethanol

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₀H₉NO159.0684 nih.gov
[M+H]⁺C₁₀H₁₀NO⁺160.0757

Note: The calculated exact mass for [M+H]⁺ is derived from the exact mass of the neutral molecule plus the mass of a proton.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

While the specific crystal structure of this compound is not publicly available, the crystallographic analysis of related quinoline derivatives provides insight into the expected structural features. For instance, the study of quinolin-8-yl 4-chlorobenzoate (B1228818) reveals key intermolecular interactions that stabilize the crystal lattice, including C-H···N, C-H···O, Cl···π, and π···π stacking interactions. mdpi.com In this particular structure, the quinoline and 4-chlorobenzoate rings adopt an orthogonal orientation in the solid state. mdpi.com

Table 2: Representative Crystallographic Data for a Related Quinoline Derivative (quinolin-8-yl 4-chlorobenzoate)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
Key InteractionsC-H···N, C-H···O, Cl···π, π···π mdpi.com

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.

The UV-Vis spectrum of quinoline-based compounds is characterized by absorption bands arising from π→π* transitions within the aromatic ring system. The spectrum of quinoline itself typically shows multiple absorption bands. The inclusion of a methanol substituent at the 3-position is expected to cause a slight shift in the absorption maxima (λ_max) and/or a change in the molar absorptivity (ε) compared to the parent quinoline molecule.

In a study of various quinoline derivatives, the UV spectra were recorded in different solvents, including n-hexane, chloroform, and methanol. researchgate.net The position and intensity of the absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For this compound, the spectrum would likely be recorded in a polar solvent like methanol or water. The protonation of the quinoline nitrogen in the hydrochloride salt can also influence the electronic structure and, consequently, the UV-Vis absorption spectrum, often leading to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the free base.

Table 3: Expected UV-Vis Absorption Characteristics for Quinolin-3-ylmethanol

Transition TypeExpected Wavelength Range (nm)Solvent Dependency
π→π*250 - 350Yes

Note: The specific λ_max values for this compound are not available in the cited literature but are expected to fall within the typical range for quinoline derivatives.

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For the parent compound, quinoline (B57606), DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been employed to determine its optimized structure, thermochemical parameters, and spectroscopic features. scirp.orgresearchgate.net These calculations provide a foundational understanding of the quinoline scaffold, which is central to quinolin-3-ylmethanol (B86302). The applications extend to more complex quinoline derivatives, where DFT is used to refine geometries obtained from experimental techniques like X-ray crystallography and to elucidate structure-activity relationships. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dergipark.org.trnih.gov

A smaller energy gap suggests that a molecule is more easily polarizable and has higher chemical reactivity and biological activity. nih.gov For the parent quinoline molecule, DFT calculations have determined the energies of these orbitals. scirp.org From the HOMO and LUMO energies, other quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and chemical softness (σ) can be calculated to further describe the molecule's reactivity. scirp.orgdergipark.org.tr

Below is a table of calculated electronic properties for the parent quinoline molecule, which serves as a reference for understanding the electronic behavior of its derivatives.

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.646 scirp.org
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.816 scirp.org
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.83 scirp.org
Ionization PotentialI-EHOMO6.646
Electron AffinityA-ELUMO1.816
Electronegativityχ(I+A)/24.231
Chemical Hardnessη(I-A)/22.415
Chemical SoftnessS1/η0.414

Table compiled from data and formulas presented in cited sources. scirp.orgdergipark.org.tr

The analysis of frontier orbitals is also used to predict and interpret electronic transitions observed in UV-Vis spectroscopy. scirp.orgmdpi.com

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinoline derivatives, DFT calculations are often initiated using geometries obtained from single-crystal X-ray diffraction. mdpi.com The optimization process then refines these structures to find the minimum energy conformation in the gaseous phase. This allows for a comparison between the molecular structure in a crystal lattice and as an isolated molecule, revealing the effects of crystal packing forces. For example, after a DFT geometry optimization on phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was found to decrease by over 8 degrees compared to its solid-state structure, indicating a significant conformational change. mdpi.com Such analyses are crucial for understanding the flexibility and preferred shapes of these molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of a compound in various environments. For quinoline derivatives, MD simulations have been applied to understand their potential as therapeutic agents by modeling their interactions with biological targets. nih.govresearchgate.netnih.gov

Studies on quinoline-based compounds as potential inhibitors for enzymes like acetylcholinesterase or various kinases use MD simulations to:

Assess the stability of the ligand-protein complex over time. researchgate.netnih.gov

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and movement of the compound and the protein's amino acid residues upon binding. nih.govresearchgate.net

Calculate binding energies to predict the affinity of the compound for its target. researchgate.net

MD simulations have also been used to study the interactions of quinoline in solvent mixtures, for instance, to understand its extraction from fuel, where van der Waals forces were identified as the controlling interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data. For the quinoline scaffold, DFT calculations have been successfully used to predict vibrational and electronic spectra. scirp.org

Vibrational Frequencies (IR): By performing frequency calculations on the optimized geometry of quinoline, a theoretical Infrared (IR) spectrum can be generated. The calculated vibrational frequencies generally show good agreement with experimental IR data. scirp.org

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. scirp.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Visible spectrum. This has been applied to quinoline and its derivatives to assign the nature of the observed electronic transitions, often relating them to HOMO→LUMO transitions. scirp.orgmdpi.com

While DFT can also be used to predict NMR chemical shifts, specific studies detailing such predictions for quinolin-3-ylmethanol hydrochloride were not prominently available in the reviewed literature.

Intermolecular Interactions and Hydrogen Bonding Analysis

The way a molecule interacts with itself and its surroundings is governed by intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. Computational and crystallographic studies provide precise details about these interactions.

In the crystal structure of a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, several key interactions were identified:

O—H⋯O Hydrogen Bonds: Molecules are linked into chains through hydrogen bonds between the hydroxyl group of one molecule and an oxygen atom of another.

π–π Stacking: Aromatic π–π stacking interactions occur between the quinoline ring systems of adjacent molecules, with a reported centroid-centroid distance of 3.713 Å.

C—H⋯π Interactions: Weak hydrogen bonds between a C-H bond and the π-system of a nearby aromatic ring also help to stabilize the crystal structure.

Data for (2-Chloro-6-methylquinolin-3-yl)methanol.

Molecular dynamics simulations of other quinoline derivatives further reveal the nature of these interactions in a dynamic environment, particularly showing how hydrogen bonds and hydrophobic contacts with amino acid residues govern the binding to proteins. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

An extensive search of scientific literature and computational chemistry databases has been conducted to gather information on the theoretical evaluation of the non-linear optical (NLO) properties of this compound. This investigation sought to identify studies employing methods such as Density Functional Theory (DFT) and other quantum chemical calculations to determine parameters like polarizability and hyperpolarizability, which are crucial indicators of a compound's NLO potential.

Despite a thorough review, no specific theoretical or computational studies detailing the non-linear optical properties of this compound, or its parent compound Quinolin-3-ylmethanol, were found. While the broader class of quinoline derivatives has been a subject of interest in the field of NLO materials, with numerous computational studies on various substituted quinolines, research has not yet extended to the specific molecule of this compound.

Theoretical investigations into the NLO properties of organic molecules, including various quinoline derivatives, typically involve the calculation of the following parameters:

Polarizability (α): The ability of the electron cloud of a molecule to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule.

Second Hyperpolarizability (γ): A measure of the third-order NLO response of a molecule.

These parameters are often calculated using computational methods like DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets. nottingham.ac.ukekb.egfrontiersin.org The results of such studies on other quinoline-based systems have indicated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. mdpi.combohrium.com

However, for this compound itself, there is a current absence of published data from these theoretical evaluations. Therefore, no data tables or detailed research findings on its NLO properties can be presented at this time. Future computational studies would be necessary to elucidate the potential of this specific compound in NLO applications.

Vii. Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions and the use of hazardous reagents, prompting a shift towards more environmentally benign methodologies. mdpi.comrsc.org Future research in the synthesis of Quinolin-3-ylmethanol (B86302) hydrochloride is expected to focus on the principles of green chemistry.

Key areas of investigation will include:

Biocatalytic Approaches: The use of enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), has shown promise in the synthesis of quinolines and 2-quinolones through oxidative aromatization and annulation reactions. northumbria.ac.ukacs.org Future studies could explore the enzymatic synthesis of quinolin-3-ylmethanol, potentially starting from biomass-derived precursors, to develop milder and more sustainable manufacturing processes.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. dechema.de Research into the photocatalytic synthesis of quinolines from nitroaromatic compounds and alcohols is an active area. dechema.de This approach could be adapted for the direct synthesis of quinolin-3-ylmethanol, offering a greener alternative to conventional methods.

Flow Chemistry and Process Intensification: The implementation of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability. Future work could focus on developing a continuous flow process for the synthesis of Quinolin-3-ylmethanol hydrochloride, allowing for precise control over reaction parameters and minimizing waste generation.

Exploration of New Reactivity Patterns and Selectivity

The functional groups present in this compound—the quinoline ring, the hydroxyl group, and the hydrochloride salt—offer multiple avenues for further chemical transformations. A deeper understanding of its reactivity will enable the synthesis of a wider range of derivatives with tailored properties.

Future research should prioritize:

Selective Oxidation: The selective oxidation of the primary alcohol in quinolin-3-ylmethanol to the corresponding aldehyde, quinoline-3-carbaldehyde, is a crucial transformation. nih.gov Investigating novel and selective oxidizing agents and catalytic systems will be essential for efficient and clean conversions. This aldehyde can then serve as a versatile intermediate for a variety of subsequent reactions.

C-H Functionalization: The direct functionalization of C-H bonds on the quinoline core is a rapidly evolving field that offers atom-economical routes to substituted derivatives. acs.org Future studies could explore the regioselective C-H functionalization of Quinolin-3-ylmethanol to introduce new substituents at various positions on the quinoline ring, thereby expanding its structural diversity.

Etherification and Esterification Reactions: The hydroxyl group of quinolin-3-ylmethanol is amenable to etherification and esterification reactions. organic-chemistry.org Exploring a broad range of reaction partners and catalytic systems will lead to the synthesis of novel ethers and esters with potentially interesting biological activities and physicochemical properties.

Advanced Applications in Complex Molecular Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. dergipark.org.trrsc.org this compound can serve as a valuable starting material or key intermediate in the synthesis of complex and biologically active molecules.

Promising future applications include:

Synthesis of Camptothecin Analogues: Camptothecin, a potent anticancer agent, is a pentacyclic monoterpenoid indole alkaloid containing a quinoline moiety. nih.govonua.edu.ua The development of chemoenzymatic methods for the functionalization of the camptothecin scaffold highlights the importance of quinoline building blocks. nih.gov Quinolin-3-ylmethanol derivatives could be explored as key components in the total synthesis of novel camptothecin analogues with improved efficacy and reduced side effects. google.comnih.gov

Multicomponent Reactions for Drug Discovery: Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular diversity in drug discovery programs. nih.govnih.govrsc.orgrsc.org Future research could focus on the design and implementation of MCRs that incorporate quinolin-3-ylmethanol or its derivatives to efficiently construct libraries of complex, quinoline-containing compounds for biological screening.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. The application of theoretical models can provide valuable insights into reaction mechanisms, predict molecular properties, and guide the design of new experiments.

Future research on this compound will benefit from:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic properties of quinolin-3-ylmethanol and its derivatives, as well as to model reaction pathways and transition states. nih.govanu.edu.au This can aid in understanding reactivity patterns and in the rational design of new catalysts and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For series of bioactive derivatives of quinolin-3-ylmethanol, QSAR studies can be performed to establish correlations between molecular structure and biological activity. dergipark.org.trnih.govnih.govresearchgate.netdntb.gov.ua These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking and dynamics simulations can be used to predict and analyze the binding of quinolin-3-ylmethanol derivatives to biological targets. This computational approach can provide insights into the mechanism of action and guide the optimization of lead compounds.

By pursuing these future research directions, the scientific community can continue to unlock the synthetic potential of this compound, paving the way for the development of innovative solutions in materials science, catalysis, and medicine.

Q & A

Basic: What are the optimal synthetic routes for Quinolin-3-ylmethanol hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
A modified synthesis approach involves refluxing precursor compounds (e.g., 2-chloro-3-formylquinolines) with potassium hydroxide in methanol, followed by precipitation in cold water . Key parameters include molar ratios (e.g., 1:1.5 substrate-to-KOH), reflux duration (overnight), and controlled cooling to room temperature to minimize byproducts. For reproducibility, ensure anhydrous methanol and inert atmosphere to prevent oxidation .

Basic: What are the critical safety protocols and storage conditions for handling this compound in laboratory settings?

Methodological Answer:

  • Safety: Use local exhaust ventilation, chemical safety goggles (JIS T 8147), and nitrile gloves (JIS T 8116). Avoid contact with strong oxidizers due to incompatibility risks .
  • Storage: Store in glass containers at room temperature (preferably <25°C) in a well-ventilated, dark area. Seal tightly to prevent moisture absorption or decomposition .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm hydrogen bonding and structural integrity, particularly the hydroxyl and quinoline moieties.
  • HPLC-MS: Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and acetonitrile/water gradients .
  • FT-IR: Identify functional groups (e.g., C-O stretch at ~1050 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:
Contradictions often arise from impurities or varying experimental conditions. To validate solubility:

Purify via column chromatography (pet ether/ethyl acetate, 9:1) to eliminate residual salts .

Standardize solvent systems: Test in anhydrous DMSO, methanol, and water under controlled humidity.

Use DSC/TGA to correlate thermal stability with solubility profiles .

Advanced: What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) at 25°C and 40°C over 72 hours.
  • Thermal Stability: Conduct accelerated stability testing (40–60°C) with periodic sampling for HPLC analysis. Use Arrhenius modeling to predict shelf-life .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and intramolecular hydrogen bonding .
  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ), prioritizing derivatives with lower binding energies .

Advanced: What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

Methodological Answer:

  • Fragmentation Ambiguity: The quinoline core and hydroxyl group produce complex cleavage patterns. Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ peaks and isotopic clusters.
  • Collision-Induced Dissociation (CID): Optimize collision energy (20–35 eV) to differentiate between in-source decay and true fragmentation .

Advanced: How can researchers address discrepancies in reported biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization: Normalize cell viability assays (e.g., MTT) using identical cell lines (e.g., HEK293) and incubation times (24–48 hours).
  • Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-3-ylmethanol hydrochloride
Reactant of Route 2
Quinolin-3-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.